molecular formula C8H4F3NS B1287493 4-Sulfanyl-2-(trifluoromethyl)benzonitrile CAS No. 110888-22-7

4-Sulfanyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B1287493
CAS No.: 110888-22-7
M. Wt: 203.19 g/mol
InChI Key: IWZHVFBVXGOFHM-UHFFFAOYSA-N
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Description

4-Sulfanyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NS It is characterized by the presence of a trifluoromethyl group and a sulfanyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl and sulfanyl groups onto a benzonitrile core. One common method involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)benzonitrile, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-(trifluoromethyl)benzonitrile.

    Thiol Substitution: The brominated intermediate is then treated with thiourea in the presence of a base such as sodium hydroxide to introduce the sulfanyl group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

4-Sulfanyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzonitrile: Lacks the sulfanyl group, making it less reactive in certain chemical transformations.

    4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of a sulfanyl group, leading to different reactivity and applications.

    4-Methoxy-2-(trifluoromethyl)benzonitrile: Contains a methoxy group, which affects its electronic properties and reactivity.

Uniqueness

4-Sulfanyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides a site for further functionalization and redox activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-sulfanyl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZHVFBVXGOFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266036
Record name 4-Mercapto-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-22-7
Record name 4-Mercapto-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110888-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercapto-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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